5-[(Morpholin-4-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione
Description
Properties
CAS No. |
89723-68-2 |
|---|---|
Molecular Formula |
C7H11N3OS2 |
Molecular Weight |
217.3 g/mol |
IUPAC Name |
5-(morpholin-4-ylmethyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C7H11N3OS2/c12-7-9-8-6(13-7)5-10-1-3-11-4-2-10/h1-5H2,(H,9,12) |
InChI Key |
WXCOOVSVXYXNIK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NNC(=S)S2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
This approach adapts methodologies from the synthesis of analogous 1,3,4-thiadiazoles. The general pathway involves:
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Synthesis of morpholine-functionalized thiosemicarbazide :
-
Cyclization :
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 80–100°C (reflux) |
| Solvent | Ethanol/Water |
| Reaction Time | 4–6 hours |
| Purification | Recrystallization (ethanol) |
Solid-Phase Reaction with Phosphorus Pentachloride
A patent-pending method (CN103936691A) offers a scalable, solvent-free route:
-
Grinding Protocol :
-
Equimolar amounts of thiosemicarbazide , morpholine-4-acetic acid , and PCl₅ are ground at room temperature.
-
Stoichiometry: 1:1:1 molar ratio.
-
-
Cyclization :
-
The exothermic reaction forms 2-amino-5-[(morpholin-4-yl)methyl]-1,3,4-thiadiazole as an intermediate.
-
-
Thione Formation :
Key Data:
| Parameter | Value |
|---|---|
| Reaction Medium | Solvent-free (solid-phase) |
| Time | 20–30 minutes |
| Workup | Filtration, recrystallization |
| Scalability | Industrial-scale compatible |
Post-Synthetic Modification via Alkylation
This two-step method introduces the morpholine moiety after thiadiazole core formation:
Key Data:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 3–4 hours |
| Catalyst | None required |
Optimization of Reaction Conditions
Critical parameters influencing yield and purity:
Acid Catalysis in Cyclization
-
HCl Concentration : Optimal at 5–10% (v/v); higher concentrations cause decomposition.
-
Temperature Control : Reflux (80°C) maximizes cyclization efficiency.
Solid-Phase Synthesis
-
Grinding Efficiency : Particle size reduction improves reaction kinetics.
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Moisture Sensitivity : Reactions must occur under anhydrous conditions to prevent PCl₅ hydrolysis.
Alkylation Dynamics
-
Morpholine Excess : 1.5 equivalents ensure complete substitution.
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
Characterization and Analytical Techniques
The compound is validated using:
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Substitution at the Thione Sulfur
The thione sulfur (C=S) serves as a reactive site for nucleophilic displacement, particularly with amines or alcohols under basic conditions:
Example Reaction :
Key Findings :
-
Substitution with hydrazine hydrate yields 5-[(morpholin-4-yl)methyl]-1,3,4-thiadiazol-2-amine (75% yield) .
-
Reaction with methyl iodide produces 2-(methylthio)-5-[(morpholin-4-yl)methyl]-1,3,4-thiadiazole (~80% yield) .
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| Hydrazine | 2-Hydrazinyl derivative | Ethanol, reflux, 5 h | 75% |
| Methyl iodide | 2-(Methylthio) derivative | KOH, ethanol, room temperature | 80% |
Alkylation and Acylation Reactions
The methylene bridge (-CH-) adjacent to the morpholine group undergoes alkylation or acylation to introduce functional groups:
Example Reaction :
Key Findings :
-
Alkylation with 4-nitrobenzyl chloride forms 2-(4-nitrobenzylthio)-5-[(morpholin-4-yl)methyl]-1,3,4-thiadiazole (72% yield) .
-
Acylation with acetyl chloride produces 2-acetylthio derivatives under mild conditions.
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| 4-Nitrobenzyl chloride | 2-(4-Nitrobenzylthio) derivative | DMF, 60°C, 6 h | 72% |
| Acetyl chloride | 2-Acetylthio derivative | Triethylamine, CHCl | 68% |
Mannich Reaction for Functionalization
The compound participates in Mannich reactions to generate morpholine-containing hybrids with enhanced bioactivity:
Example Reaction :
Key Findings :
-
Reaction with formaldehyde and morpholine yields 2-(morpholinomethyl)-5-[(morpholin-4-yl)methyl]-1,3,4-thiadiazole (85% yield) .
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Analogous reactions with piperazine derivatives produce antimicrobial agents .
| Amine | Product | Conditions | Yield |
|---|---|---|---|
| Morpholine | Morpholine-functionalized Mannich base | Ethanol, reflux, 8 h | 85% |
| 4-Phenylpiperazine | Piperazine-Mannich derivative | Methanol, 50°C, 12 h | 78% |
Cyclization Reactions
The thiadiazole ring undergoes cyclization to form fused heterocycles, such as triazoles or oxadiazoles:
Example Reaction :
Key Findings :
-
Cyclization with carbon disulfide yields 5-[(morpholin-4-yl)methyl]-1,2,4-triazole-3-thione (78% yield) .
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Acid-catalyzed cyclization forms 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives .
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Carbon disulfide | 1,2,4-Triazole-3-thione | KOH, ethanol, reflux, 10 h | 78% |
| Hydrazine hydrate | 3-Hydrazino-triazole derivative | HCl, ethanol, reflux, 6 h | 65% |
Influence of Reaction Parameters
Scientific Research Applications
5-(MORPHOLINOMETHYL)-1,3,4-THIADIAZOLE-2(3H)-THIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(MORPHOLINOMETHYL)-1,3,4-THIADIAZOLE-2(3H)-THIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Anti-inflammatory Applications : Morpholine-containing thiadiazoles show promise as safer anti-inflammatory agents due to reduced gastrointestinal toxicity compared to traditional NSAIDs .
- Antimicrobial Potential: Compound 5f () exhibits MIC values of 64–256 µg/mL against pathogens like S. aureus and E. coli, comparable to oxadiazoles with naphthyl groups () .
Biological Activity
5-[(Morpholin-4-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound this compound features a thiadiazole ring substituted with a morpholine group. Its chemical formula is and it has a molecular weight of 189.28 g/mol. The presence of the thiadiazole moiety is critical for its biological activity, as this structural feature is associated with various pharmacological effects.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has been tested against several bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity (MIC µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 25 | Streptomycin | 20 |
| Escherichia coli | 30 | Ampicillin | 15 |
| Candida albicans | 32 | Fluconazole | 24 |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Research indicates that derivatives of thiadiazoles can inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the anticancer effects of the compound on human cancer cell lines such as HePG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The results demonstrated that the compound exhibited cytotoxic effects with IC50 values ranging from 20 to 50 µM depending on the cell line tested .
The biological activity of thiadiazoles is often attributed to their ability to interfere with essential cellular processes. The proposed mechanisms include:
- Inhibition of DNA Synthesis : Thiadiazoles can disrupt DNA replication processes in both bacterial and cancer cells.
- Enzyme Inhibition : They may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
- Reactive Oxygen Species Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells .
Pharmacological Implications
Given its diverse biological activities, this compound represents a valuable scaffold for drug development. Its potential applications include:
- Antimicrobial Agents : Targeting resistant strains of bacteria and fungi.
- Anticancer Drugs : Developing novel therapies for various cancers.
- Combination Therapies : Enhancing the efficacy of existing treatments through synergistic effects.
Q & A
Q. What are the optimal synthetic routes for 5-[(Morpholin-4-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione?
The synthesis typically involves nucleophilic substitution reactions between morpholine and halogenated precursors. For example, the reaction of morpholine with 5-(chloromethyl)-1,3,4-thiadiazole-2(3H)-thione in a polar aprotic solvent (e.g., DMF) under alkaline conditions yields the target compound. Optimization includes controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 morpholine:precursor), and purification via recrystallization from ethanol . Chromatographic methods (HPLC) and spectroscopic validation (¹H/¹³C NMR) are critical for confirming purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- IR spectroscopy to identify functional groups (C=S stretch at ~1150–1186 cm⁻¹, N-H stretches at ~3177–3260 cm⁻¹) .
- ¹H/¹³C NMR to resolve morpholine methylene protons (δ ~3.5–3.7 ppm) and thiadiazole ring protons (δ ~6.5–7.5 ppm) .
- Mass spectrometry (ESI-MS) to confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ at m/z 260–340) .
Q. How does the morpholine moiety influence the compound’s reactivity?
The morpholine group enhances solubility in polar solvents and participates in hydrogen bonding, which affects crystallization behavior. Its electron-donating properties stabilize intermediates during alkylation or acylation reactions, enabling selective functionalization at the thiadiazole sulfur or nitrogen positions .
Advanced Research Questions
Q. What computational methods validate the compound’s electronic structure and reactivity?
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts molecular geometry, vibrational frequencies, and NMR chemical shifts. For example, calculated HOMO-LUMO gaps (~4–5 eV) correlate with experimental redox behavior, while torsion angle scans (0–180°) reveal conformational flexibility in the morpholine-thiadiazole linkage . Comparative studies between experimental and theoretical IR/NMR data (RMSD <5%) are used to refine computational models .
Q. How can conflicting spectral data during synthesis be resolved?
Discrepancies in NMR or MS data often arise from impurities (e.g., unreacted precursors or side products like S-alkyl derivatives). Strategies include:
- HPLC-MS hyphenation to isolate and identify byproducts .
- Variable-temperature NMR to distinguish dynamic effects (e.g., tautomerism) from static impurities .
- X-ray crystallography for unambiguous structural confirmation, though this requires high-purity crystals .
Q. What experimental designs address low yields in S-alkylation reactions?
Low yields (~40–60%) in S-alkylation may result from steric hindrance or competing N-alkylation. Mitigation strategies:
- Use bulky alkyl halides (e.g., tert-butyl bromide) to favor S- over N-alkylation .
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .
- Optimize solvent polarity (e.g., acetonitrile vs. DMF) to stabilize transition states .
Q. How do structural modifications impact biological activity?
SAR studies indicate that:
- Morpholine substitution : Enhances bioavailability by improving logP values (target range: 2–3) .
- Thiadiazole-thione core : Critical for antimicrobial activity (MIC ~8–32 µg/mL against S. aureus), likely via thiol-mediated enzyme inhibition .
- Halogenation (e.g., 4-bromo derivatives) increases cytotoxicity (IC₅₀ ~10 µM in HeLa cells) by promoting DNA intercalation .
Methodological Guidance
Designing assays for thiol-reactive properties:
- Ellman’s assay : Quantify free thiol groups using DTNB (5,5’-dithiobis-2-nitrobenzoic acid), monitoring absorbance at 412 nm .
- Competitive inhibition studies : Use glutathione or cysteine to assess redox-dependent mechanisms .
Handling contradictions in biological data:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. MCF7) to rule out cell-specific effects .
- Metabolic stability tests : Evaluate hepatic microsomal degradation to confirm activity is intrinsic, not artifact .
Best practices for computational modeling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
